molecular formula C21H26ClN3O3S2 B2886645 3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE CAS No. 1216835-15-2

3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE

Cat. No.: B2886645
CAS No.: 1216835-15-2
M. Wt: 468.03
InChI Key: NNMOPSBMFNPTHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide hydrochloride is a structurally complex small molecule featuring a benzothiazole core, a benzenesulfonyl group, and a dimethylaminoethyl substituent. The benzothiazole moiety is notable for its prevalence in pharmacologically active compounds, particularly those targeting the central nervous system (CNS) or exhibiting antimicrobial properties . The benzenesulfonyl group may enhance metabolic stability or influence receptor binding, while the dimethylaminoethyl chain likely contributes to solubility and bioavailability via its tertiary amine functionality.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2.ClH/c1-16-8-7-11-18-20(16)22-21(28-18)24(14-13-23(2)3)19(25)12-15-29(26,27)17-9-5-4-6-10-17;/h4-11H,12-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMOPSBMFNPTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(benzenesulfonyl)-N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide hydrochloride (CAS Number: 1217068-12-6) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C21H26ClN3O3S2
  • Molecular Weight : 468.0 g/mol
  • Structure : The compound features a benzenesulfonyl group, a dimethylaminoethyl moiety, and a benzothiazole ring, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit various protein kinases involved in cell proliferation and survival pathways. The benzothiazole moiety is known to interact with DNA and RNA structures, potentially affecting gene expression and cellular processes.

Biological Activity Overview

Case Study 1: Antitumor Efficacy

In a controlled laboratory study, the compound was tested against several cancer cell lines. Results indicated that it significantly reduced cell viability at concentrations as low as 5 μM after 48 hours of treatment. The study utilized flow cytometry to assess apoptosis markers and found increased Annexin V positivity in treated cells compared to controls.

Case Study 2: In Vivo Toxicology

A toxicity assessment was conducted in mice treated with varying doses of the compound over a period of 72 hours. Observations showed no acute toxic effects or significant changes in body weight at doses up to 20 mg/kg, indicating a favorable safety profile for further development .

Research Findings

StudyFindings
Study on A549 CellsInhibition of metabolic activity with CC50CC_{50} = 3.6 μM; selective for cancer cells over normal fibroblasts .
Toxicological AssessmentNo acute toxicity observed in mice at doses ≤20 mg/kg .
Protein Kinase InhibitionSignificant reduction in cell proliferation linked to specific kinase targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares functional groups with several classes of molecules described in the evidence:

Feature Target Compound Analogues from Evidence Key Differences
Amide backbone Propanamide linkage N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Target lacks a hydroxyl group but includes a sulfonyl substituent
Aromatic systems 4-Methylbenzothiazole and benzenesulfonyl groups Hydroxamic acids with chlorophenyl/cycloalkyl groups () Benzothiazole vs. hydroxamic acid; sulfonyl vs. chlorophenyl
Amine substituents Dimethylaminoethyl side chain 5-HT receptor agonists/antagonists (e.g., spiperone, mianserin) () Tertiary amine vs. piperazine or indole derivatives

Pharmacological Analogues

  • Serotonin Receptor Ligands (): The benzothiazole moiety in the target compound is structurally reminiscent of CNS-active agents. For instance, 5-HT1A/1B agonists like (+)-hydroxy-2-(di-N-propylamino)tetralin and 1-[3-(trifluoromethyl)phenyl]-piperazine maleate rely on aromatic and amine groups for receptor binding . The dimethylaminoethyl chain in the target may similarly facilitate interactions with neurological targets, though its specific receptor affinity remains unconfirmed.

Q & A

Basic: What are the key synthetic pathways and reaction conditions for synthesizing this compound?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of a benzothiazole precursor (e.g., 2-amino-4-methylbenzothiazole) with a sulfonylated propanamide intermediate.
  • Step 2 : Introduction of the dimethylaminoethyl group via nucleophilic substitution or amide coupling, often using dichloromethane (DCM) or dimethylformamide (DMF) as solvents under reflux (60–100°C) .
  • Step 3 : Hydrochloride salt formation via treatment with HCl in ethanol or diethyl ether.
  • Critical Conditions : Temperature control (±2°C), anhydrous solvents, and catalysts like triethylamine for deprotonation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify proton environments (e.g., benzothiazole aromatic signals at δ 7.2–8.1 ppm, dimethylaminoethyl protons at δ 2.2–3.1 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% using C18 columns, acetonitrile/water mobile phases, and UV detection (λ = 254 nm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C22H27ClN4O3S2: 519.12 g/mol) .

Basic: How is the compound’s preliminary biological activity assessed in vitro?

  • Target Screening : Enzyme inhibition assays (e.g., carbonic anhydrase isoforms) using fluorometric or colorimetric substrates. IC50 values are calculated via dose-response curves .
  • Cellular Assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., MCF-7, HeLa) with EC50 determination. Positive controls (e.g., doxorubicin) validate experimental setups .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Modular Modifications : Systematically vary substituents (e.g., sulfonyl groups, benzothiazole methyl positions) and assess changes in binding affinity.
  • Methods :
    • Synthetic Libraries : Parallel synthesis of analogs with automated liquid handlers .
    • Computational Docking : Molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., carbonic anhydrase IX) .
    • Data Correlation : Linear regression analysis linking logP values (calculated via ChemAxon) to IC50 trends .

Advanced: How can reaction yields be optimized during scale-up synthesis?

  • Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve solubility and reduce toxicity .
  • Catalyst Screening : Test alternatives to triethylamine (e.g., DBU) for higher coupling efficiency .
  • Process Analytics : Use in-situ FTIR to monitor reaction progress and minimize byproducts .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

  • Meta-Analysis : Compare assay conditions (e.g., buffer pH, ATP concentrations) to identify variables affecting reproducibility .
  • Orthogonal Validation : Confirm enzyme inhibition via surface plasmon resonance (SPR) alongside fluorometric assays .
  • Error Source Identification : Statistical tools (Grubbs’ test) to detect outliers in dose-response datasets .

Advanced: What computational strategies predict the compound’s interaction with novel biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate binding stability (GROMACS) over 100 ns trajectories to assess target selectivity .
  • Pharmacophore Modeling : Define essential features (e.g., sulfonamide H-bond donors) using Schrödinger Phase .
  • QSAR Modeling : Build predictive models with descriptors like topological polar surface area (TPSA) .

Advanced: What challenges arise during large-scale synthesis, and how are they addressed?

  • Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of benzothiazole precursor to sulfonamide) to suppress dimerization .
  • Purification Bottlenecks : Switch from column chromatography to centrifugal partition chromatography (CPC) for faster throughput .
  • Thermal Hazards : Use reaction calorimetry (RC1e) to monitor exothermicity during scale-up .

Advanced: How is the compound’s stability evaluated under physiological conditions?

  • Forced Degradation Studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
  • Light/Heat Stability : Accelerated stability testing (ICH Q1A guidelines) at 40°C/75% RH for 6 months .
  • Metabolite Profiling : Incubate with liver microsomes (human/rat) and identify Phase I/II metabolites via UPLC-QTOF .

Advanced: What mechanistic studies elucidate its enzyme inhibition mode of action?

  • Kinetic Analysis : Lineweaver-Burk plots to determine competitive/non-competitive inhibition .
  • X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., PDB ID 3QY1 for carbonic anhydrase) to identify binding residues .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to infer interaction forces .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.